Luminol sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

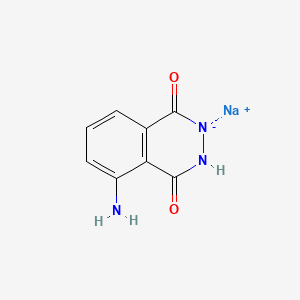

sodium;8-amino-2H-phthalazin-3-ide-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVDCVIJCBUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20666-12-0 | |

| Record name | Sodium luminolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020666120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LUMINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG2PZR7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luminol sodium salt chemical properties and structure

Luminol (B1675438) Sodium Salt: A Comprehensive Technical Guide

Introduction

Luminol sodium salt, the sodium salt form of luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione), is a prominent chemiluminescent reagent widely utilized in analytical chemistry, forensic science, and biomedical research.[1][2] Unlike its free acid counterpart which is largely insoluble in water, this compound is readily soluble, making it highly convenient for use in aqueous solutions.[1][3] Its most notable characteristic is the emission of a vibrant blue glow upon oxidation in an alkaline solution, a phenomenon that forms the basis of its application in detecting trace amounts of blood, metal ions, and specific proteins.[4][5][6]

Chemical Structure

This compound is an organic compound featuring a phthalhydrazide (B32825) core with an amino group substituent. The sodium ion replaces a proton on one of the nitrogen atoms within the hydrazide ring.

Caption: Chemical structure of this compound.

Core Chemical and Physical Properties

The properties of this compound make it a versatile tool for various scientific applications. Its high solubility in water is a key advantage over the free acid form of luminol.[1][7]

| Property | Value | Reference(s) |

| CAS Number | 20666-12-0 | [8][9][10] |

| Molecular Formula | C₈H₆N₃NaO₂ | [4][10] |

| Molecular Weight | 199.14 g/mol | [9][10][11] |

| Appearance | White to pale-yellow crystalline solid/powder | [1][8] |

| Melting Point | >300 °C | [9][12] |

| Solubility | Soluble in water (50 mg/mL), polar organic solvents. | [1][7][13] |

| pKa | 6.74 and 15.1 | [11][14] |

| Chemiluminescence λmax | ~425 nm in aqueous systems | [3][11][14][15] |

| Purity | ≥98% | [10][13] |

| Storage | Store at room temperature or 2-8°C, protected from light and moisture. | [1][4][9][11] |

Chemiluminescence Reaction Pathway

The chemiluminescence of luminol is a complex, multi-step process that occurs under alkaline conditions in the presence of an oxidizing agent and a catalyst.[8][15] The iron in hemoglobin acts as an effective catalyst, which is why luminol is widely used in forensics to detect blood traces.[5][8]

The generally accepted mechanism involves the following key stages:

-

Deprotonation: In a basic solution, luminol loses protons to form a dianion.[5]

-

Oxidation: The dianion is then oxidized by an agent like hydrogen peroxide (H₂O₂), often catalyzed by metal ions like iron (Fe³⁺) or copper (Cu²⁺).[4][8][16] This step forms an unstable peroxide intermediate.

-

Denitrogenation: The intermediate loses a molecule of nitrogen gas (N₂) to form an excited-state 3-aminophthalate (B1234034).[17]

-

Light Emission: The excited 3-aminophthalate dianion decays to its ground state, releasing the excess energy as a photon of light, which is observed as a blue glow.[16][18][19]

Caption: Luminol chemiluminescence reaction pathway.

Experimental Protocols

Synthesis of Luminol

Luminol is typically synthesized in a two-step process starting from 3-nitrophthalic acid.[8] This protocol is a common laboratory method for its preparation.

Workflow:

Caption: Two-step synthesis workflow for Luminol.

Detailed Methodology:

-

Step 1: Synthesis of 3-Nitrophthalhydrazide [8][20]

-

Combine 3-nitrophthalic acid with a 10% aqueous hydrazine solution in a reaction vessel.

-

Heat the mixture until the solid dissolves completely.

-

Add a high-boiling solvent, such as triethylene glycol, to the solution.

-

Heat the solution to approximately 210-220 °C for several minutes to drive the condensation reaction, which results in the loss of water.

-

Allow the mixture to cool to about 100 °C and add hot water to precipitate the product.

-

Cool the suspension to room temperature and collect the 3-nitrophthalhydrazide product by filtration.

-

-

Step 2: Synthesis of Luminol [8][19][20]

-

Dissolve the 3-nitrophthalhydrazide from Step 1 in a 3 M sodium hydroxide (B78521) solution.

-

Add sodium dithionite (also known as sodium hydrosulfite) to the solution.

-

Heat the mixture to a gentle boil for approximately 5 minutes to reduce the nitro group to an amino group.

-

Add acetic acid to the solution to neutralize it and precipitate the luminol.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the light-yellow luminol product by suction filtration.

-

Demonstration of Chemiluminescence

This protocol describes a standard method for demonstrating the light-producing reaction of luminol. The use of this compound simplifies the preparation of the aqueous solution.

Materials:

-

This compound

-

An alkaline solution (e.g., 5% Sodium Hydroxide)[15]

-

An oxidizing agent (e.g., 3% Hydrogen Peroxide)[15]

-

A catalyst (e.g., Potassium Ferricyanide or a source of iron like hemoglobin)[15][21]

-

Distilled or deionized water[15]

-

Beakers or flasks for mixing

Detailed Methodology: [15][19]

-

Prepare Solution A (Luminol Solution):

-

Dissolve a measured amount of this compound (e.g., 0.1 g) and sodium hydroxide (e.g., 50 mL of 5% solution) in distilled water.[15]

-

Dilute the solution to a final volume (e.g., 1000 mL) with distilled water.[15] This solution should be protected from light as it is light-sensitive and typically stable for only 8-12 hours.[3]

-

-

Prepare Solution B (Oxidizer/Catalyst Solution):

-

Initiate Chemiluminescence:

-

In a darkened room for best visibility, rapidly and simultaneously pour equal volumes of Solution A and Solution B into a third container (e.g., a large flask or funnel).[19]

-

Upon mixing, a distinct blue glow will be emitted as the luminol is oxidized.[8][21] The glow typically lasts for about 30 seconds but can be reinitiated by adding fresh reagents.[8]

-

References

- 1. The performance knowledge you need to know about this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. This compound | CAS#:20666-12-0 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. goldbio.com [goldbio.com]

- 5. What is the mechanism of Luminol? [synapse.patsnap.com]

- 6. cephamls.com [cephamls.com]

- 7. Solubility of this compound - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 8. Luminol - Wikipedia [en.wikipedia.org]

- 9. This compound | 20666-12-0 | FL02733 | Biosynth [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 鲁米诺钠盐 - 多种规格 [sigmaaldrich.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. flinnsci.ca [flinnsci.ca]

- 16. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 17. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

- 18. diva-portal.org [diva-portal.org]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. westfield.ma.edu [westfield.ma.edu]

- 21. Chemiluminescence Demonstration [sciencecompany.com]

An In-depth Technical Guide to the Chemiluminescence Mechanism of Luminol Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core principles governing the chemiluminescence of luminol (B1675438) sodium salt, a cornerstone reagent in various analytical and biomedical applications. We will delve into the reaction mechanism, present key quantitative data, and provide detailed experimental protocols for its practical application.

The Core Chemiluminescence Mechanism

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is renowned for its ability to produce a vibrant blue light through a chemical reaction, a phenomenon known as chemiluminescence.[1][2] The sodium salt of luminol is often used due to its enhanced solubility in aqueous solutions.[3] The light-emitting reaction is a complex, multi-step oxidation process that is highly dependent on factors such as pH, the presence of an oxidant, and a catalyst.[1][4]

The overall process can be broken down into the following key stages:

1.1. Deprotonation in an Alkaline Medium: The reaction is initiated in a basic solution.[5] The hydroxide (B78521) ions (OH⁻) abstract protons from the cyclic nitrogen atoms of the luminol molecule, forming a dianion.[6] This step is crucial as the dianion is the species that undergoes oxidation. The efficiency of the reaction is highly pH-dependent, with optimal light emission typically occurring in a narrow alkaline range, often between pH 10 and 11.[1]

1.2. Oxidation: The luminol dianion is then oxidized by an oxidizing agent. While various oxidants like hypochlorite (B82951) and persulfate can be used, hydrogen peroxide (H₂O₂) is one of the most common and effective.[4][7] This oxidation step can proceed through different pathways, including one-electron or two-electron transfers, leading to the formation of radical intermediates or a diazaquinone, respectively.

1.3. Role of the Catalyst: The oxidation of luminol is often slow but can be significantly accelerated by a catalyst.[8] Catalysts work by reducing the activation energy of the reaction, thereby increasing the rate of light production and enhancing its intensity.[8] Common catalysts include transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), as well as metallo-complexes and enzymes such as horseradish peroxidase (HRP).[8] In forensic applications, the iron within the heme group of hemoglobin acts as the catalyst, enabling the detection of trace amounts of blood.[1][2]

1.4. Formation of the Excited-State Intermediate: The oxidation process leads to the formation of an unstable peroxide intermediate. This intermediate quickly rearranges and decomposes, losing a molecule of nitrogen gas (N₂).[6] This decomposition reaction is highly exothermic and produces 3-aminophthalate (B1234034) in an electronically excited state.[1][2]

1.5. Emission of Light (Luminescence): The excited 3-aminophthalate molecule is unstable and rapidly decays to its lower energy ground state. To release the excess energy, it emits a photon of light.[2] This emission of light is what is observed as the characteristic blue glow of the luminol reaction, with a maximum emission wavelength typically around 425 nm.[1][4] The entire process, from the initial reaction to the emission of light, is very rapid, with the glow lasting for about 30 seconds under typical conditions.[9]

Quantitative Data Summary

The efficiency and characteristics of the luminol chemiluminescence reaction can be quantified by several parameters. The following table summarizes key data points gathered from various studies.

| Parameter | Value / Range | Conditions / Remarks | Source(s) |

| Maximum Emission Wavelength (λmax) | ~425 nm | The characteristic blue light emitted. | [1][4][10] |

| Optimal pH Range | 10 - 11 | For maximum chemiluminescence intensity. | [1] |

| Chemiluminescence Quantum Yield (ΦCL) | ~0.01 - 0.04 | In aqueous solution with H₂O₂. Varies with conditions. | [11][12] |

| Typical Reaction Duration | ~30 seconds | The visible glow can be brief but photographically documented. | [9] |

| Common Oxidizing Agents | Hydrogen Peroxide (H₂O₂), Hypochlorite (OCl⁻) | H₂O₂ is frequently used in biological and laboratory settings. | [4][7] |

| Common Catalysts | Fe²⁺/Fe³⁺, Cu²⁺, Horseradish Peroxidase (HRP) | Hemoglobin (containing iron) is a key catalyst in forensic use. | [8][13] |

Experimental Protocols

Below are detailed methodologies for demonstrating the luminol chemiluminescence reaction. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

Experiment 1: Basic Luminol Chemiluminescence Demonstration

This protocol outlines a standard method for producing the luminol glow using potassium ferricyanide (B76249) as a catalyst.

Reagents and Materials:

-

Luminol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Potassium Ferricyanide (K₃[Fe(CN)₆])

-

3% Hydrogen Peroxide (H₂O₂) solution

-

Distilled or deionized water

-

Two 1000 mL beakers or flasks

-

Graduated cylinders

-

Stirring rod

Procedure:

Solution A (Luminol Solution):

-

Add 0.1 g of luminol and 50 mL of 5% sodium hydroxide solution to a 1000 mL beaker.[5]

-

Add approximately 800 mL of distilled water.

-

Stir the mixture until the luminol is completely dissolved.

-

Dilute the solution to a final volume of 1000 mL with distilled water.

Solution B (Oxidizer & Catalyst Solution):

-

Add 0.7 g of potassium ferricyanide and 15 mL of 3% hydrogen peroxide to a separate 1000 mL beaker.[5]

-

Add approximately 800 mL of distilled water.

-

Stir until the potassium ferricyanide is dissolved.

-

Dilute the solution to a final volume of 1000 mL with distilled water.

Demonstration:

-

Darken the room for optimal viewing.

-

Simultaneously pour equal volumes of Solution A and Solution B into a larger, transparent container (e.g., a large flask or basin).

-

Observe the immediate emission of a bright blue light as the solutions mix.[5]

Safety Precautions:

-

Wear safety goggles and gloves.

-

Sodium hydroxide is corrosive. Handle with care.

-

Hydrogen peroxide is an irritant.[14]

-

Perform the demonstration in a well-ventilated area.

Experiment 2: HRP-Catalyzed Chemiluminescence for Biological Assays

This protocol is adapted for biological applications, such as Western blotting or ELISA, where Horseradish Peroxidase (HRP) is used as an enzymatic catalyst.

Reagents and Materials:

-

Luminol Sodium Salt

-

p-Coumaric acid (enhancer)

-

Tris-HCl buffer (100 mM, pH 8.5)

-

Hydrogen Peroxide (H₂O₂)

-

Horseradish Peroxidase (HRP) conjugate (e.g., HRP-linked secondary antibody)

-

Micropipettes and tips

-

Microplate reader with luminescence detection or imaging system

Procedure:

Preparation of ECL Substrate Solution:

-

Prepare a stock solution of luminol (e.g., 250 mM in DMSO).

-

Prepare a stock solution of p-coumaric acid (e.g., 90 mM in DMSO).

-

Prepare the working Enhanced Chemiluminescence (ECL) solution by adding the luminol and p-coumaric acid stock solutions to the Tris-HCl buffer (pH 8.5) to final concentrations of approximately 1.25 mM luminol and 0.2 mM p-coumaric acid.

-

Immediately before use, add hydrogen peroxide to the working solution to a final concentration of approximately 0.01%.

Detection Protocol (Example for Western Blot):

-

After incubating the membrane with an HRP-conjugated secondary antibody, wash the membrane thoroughly with a suitable buffer (e.g., TBST) to remove any unbound antibody.[10]

-

Drain the excess wash buffer from the membrane.

-

Pipette the prepared ECL substrate solution directly onto the membrane, ensuring the entire surface is covered.

-

Incubate for 1-5 minutes at room temperature.

-

Drain the excess substrate and place the membrane in a plastic wrap or sheet protector.

-

Immediately expose the membrane to X-ray film or a digital imaging system to capture the chemiluminescent signal. The HRP catalyzes the reaction between luminol and H₂O₂, producing light at the locations of the target protein.[10][15]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the core reaction pathway and a typical experimental workflow.

Caption: A diagram illustrating the key stages of the luminol chemiluminescence reaction.

Caption: A flowchart showing a typical experimental workflow for a luminol chemiluminescence assay.

References

- 1. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]

- 2. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 3. The performance knowledge you need to know about this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flinnsci.ca [flinnsci.ca]

- 6. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. Luminol - Wikipedia [en.wikipedia.org]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.red [2024.sci-hub.red]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 15. cephamls.com [cephamls.com]

What is the solubility of Luminol sodium salt in water and organic solvents?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of luminol (B1675438) sodium salt (sodium 5-amino-2,3-dihydro-1,4-phthalazinedione) in water and common organic solvents. This information is critical for the effective application of this chemiluminescent reagent in various analytical and biomedical fields, including immunoassays, forensic science, and cellular research.

Quantitative Solubility Data

Luminol sodium salt exhibits significantly different solubility characteristics compared to its free acid form, luminol. While luminol is generally insoluble in water, its sodium salt is readily soluble.[1][2] The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Chemical Formula | Solubility | Temperature | Remarks |

| Water | H₂O | 50 mg/mL | Room Temperature | Solutions are typically clear.[3][4][5] Some sources describe the resulting solution as clear to very slightly hazy and colorless to faint red.[5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | This compound is soluble in DMSO.[6] For comparison, the free acid form, luminol, has a tested solubility of 50 mg/mL in DMSO.[7] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | This compound is reported to have good solubility in ethanol, although specific quantitative data is not readily available.[6] |

| Methanol | CH₃OH | Soluble | Not Specified | Similar to ethanol, this compound shows good solubility in methanol.[6] |

Factors Influencing Solubility:

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of this compound generally increases with a rise in temperature.[6]

-

pH: Solubility is higher under neutral or slightly alkaline conditions.[6]

-

Purity: The purity of both the this compound and the solvent can affect the final solubility.[6]

Solution Stability:

It is important to note that solutions of this compound are sensitive to light and the presence of metal cations.[3][7] These solutions are typically stable for only 8-12 hours.[3][7] Both the solid form and its solutions should be protected from light and high temperatures to prevent photochemical changes that can inhibit chemiluminescence.[3][7][8]

Experimental Protocols for Solubility Determination

While the cited sources are primarily product data sheets that do not detail the specific experimental protocols used to determine the listed solubility values, a general and widely accepted methodology for determining the solubility of a chemical compound is the Saturated Shake-Flask Method . This method is a standard approach for measuring the equilibrium solubility of a solute in a solvent.

Principle:

An excess amount of the solute (this compound) is added to a specific volume of the solvent (e.g., water, DMSO). The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured.

Generalized Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed flask or vial. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., room temperature, 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully extract a precise volume of the clear supernatant (the saturated solution), avoiding any solid particles. Dilute the sample with a suitable solvent to a concentration that is within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility, as described in the protocol above.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

- 1. Luminol - Wikipedia [en.wikipedia.org]

- 2. The performance knowledge you need to know about this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Vadivarhe Speciality Chemicals [VSCL] | Products | Speciality [Specialty] Chemicals [vscl.in]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Solubility of this compound - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Introduction of this compound and precautions for its use - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Luminol Sodium Salt: A Technical Guide to its Chemiluminescent Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of luminol (B1675438) sodium salt, a pivotal reagent in chemiluminescence-based detection assays. We will cover its core chemical properties, the mechanism of its light-emitting reaction, and detailed protocols for its application in forensic science, Western blotting, and ELISA.

Core Properties of Luminol Sodium Salt

This compound is the sodium salt of luminol, a chemical that exhibits a striking blue chemiluminescence upon oxidation. This property has made it an invaluable tool for the sensitive detection of various substances in biological and chemical research.

| Property | Value |

| CAS Number | 20666-12-0[1][2][] |

| Molecular Formula | C₈H₆N₃NaO₂[2][] |

| Molecular Weight | 199.14 g/mol [2][] |

| Appearance | Light yellow powder[] |

| Solubility | Soluble in water[] |

| Synonyms | 5-Amino-2,3-dihydro-1,4-phthalazinedione sodium salt, 3-Aminophthalhydrazide monosodium salt[1][] |

The Mechanism of Chemiluminescence

The light-emitting reaction of luminol is a multi-step process that occurs under alkaline conditions in the presence of an oxidizing agent and a catalyst.[4][5] The iron in hemoglobin or enzymes like horseradish peroxidase (HRP) can act as catalysts.[4][6]

The process begins with the deprotonation of luminol in a basic solution to form a dianion.[4] This dianion is then oxidized by an agent such as hydrogen peroxide, leading to the formation of an unstable peroxide intermediate.[4][7] This intermediate decomposes, releasing nitrogen gas and forming 3-aminophthalate (B1234034) in an excited electronic state.[7][8] As the excited 3-aminophthalate returns to its ground state, it releases energy in the form of a photon of light, producing the characteristic blue glow.[4][7]

Caption: The reaction pathway of luminol chemiluminescence.

Experimental Protocols

Forensic Detection of Latent Blood Traces

This protocol outlines the preparation and application of a luminol solution for the detection of bloodstains that are not visible to the naked eye. The iron in hemoglobin acts as a catalyst for the chemiluminescent reaction.[9]

Materials:

-

This compound

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH)

-

Sodium Perborate (B1237305) (NaBO₃·4H₂O) or 3% Hydrogen Peroxide (H₂O₂)

-

Distilled Water

-

Spray bottle

Procedure:

-

Solution Preparation (Weber Method): A common formulation involves dissolving luminol in a basic solution with an oxidizing agent.[9]

-

Prepare a stock solution by dissolving 0.1 g of luminol and 5.0 g of sodium carbonate in 100 mL of distilled water.[10]

-

Just before use, add 0.7 g of sodium perborate to the stock solution.[10]

-

Alternatively, a working solution can be made by mixing a luminol/sodium hydroxide solution with hydrogen peroxide.[11]

-

-

Application:

-

The area to be investigated must be as dark as possible to visualize the faint glow.

-

Spray a fine mist of the luminol working solution over the suspected area.

-

-

Observation:

-

In the presence of blood, a characteristic blue-green glow will appear, which typically lasts for about 30 seconds.

-

The reaction should be documented immediately through photography with appropriate camera settings for low-light conditions.

-

Note: False positives can occur with substances like bleach, copper salts, and horseradish.[10] Confirmatory tests for blood are necessary.

Enhanced Chemiluminescence (ECL) Western Blotting

Luminol, in combination with an enhancer, is a widely used substrate for the detection of Horseradish Peroxidase (HRP)-conjugated secondary antibodies in Western blotting.

Materials:

-

Tris-buffered saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6

-

Wash buffer (TBST): TBS with 0.1% Tween-20

-

Blocking buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST

-

Primary antibody (specific to the protein of interest)

-

HRP-conjugated secondary antibody (specific to the primary antibody)

-

ECL substrate: A two-component system containing a luminol/enhancer solution and a peroxide buffer.[12]

Procedure:

-

Membrane Blocking: After transferring proteins from the gel to a membrane (e.g., PVDF or nitrocellulose), incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[13]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.[14]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with agitation.[13]

-

Final Washes: Wash the membrane at least three to five times for 5 minutes each with TBST to remove unbound secondary antibody.[13]

-

Signal Detection:

-

Prepare the ECL substrate working solution by mixing the luminol/enhancer and peroxide solutions according to the manufacturer's instructions (typically a 1:1 ratio).[12][13]

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[12][13]

-

Drain the excess substrate and place the membrane in a plastic sheet protector.

-

Image the chemiluminescent signal using a digital imager or by exposing it to X-ray film.

-

Caption: A generalized workflow for ECL Western blotting.

Chemiluminescent ELISA

In an Enzyme-Linked Immunosorbent Assay (ELISA), luminol-based substrates are used for the detection of HRP-conjugated antibodies, offering high sensitivity.

Materials:

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Capture antibody, sample, detection antibody, and HRP-conjugate

-

Luminol-based HRP substrate

Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[15]

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.[15]

-

Sample Incubation: Wash the plate three times. Add samples and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

HRP-Conjugate Incubation: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

-

Chemiluminescent Detection:

-

Wash the plate five times with wash buffer.

-

Prepare the luminol substrate working solution.

-

Add the substrate to each well.

-

Immediately measure the relative light units (RLU) using a luminometer. The light emission is typically stable for about 20 minutes.[16]

-

Caption: Key steps in a chemiluminescent sandwich ELISA.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 4. What is the mechanism of Luminol? [synapse.patsnap.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 7. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 8. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

- 9. Improved detection of Luminol blood in forensics - Bluestar Forensic [bluestar-forensic.com]

- 10. themurderofmeredithkercher.net [themurderofmeredithkercher.net]

- 11. csub.edu [csub.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bio-rad.com [bio-rad.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. HRP Chemiluminescence ELISA-P | Cell Signaling Technology [cellsignal.com]

- 16. Chemiluminescent Assay [elisa-antibody.com]

Synthesis and Purity of Luminol Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and purity analysis of luminol (B1675438) sodium salt, a critical reagent in various laboratory applications, including chemiluminescence-based assays. The information is curated for researchers, scientists, and professionals in drug development who require high-purity luminol sodium salt for their work.

Synthesis of Luminol and its Sodium Salt

The synthesis of this compound is typically a multi-step process that begins with the synthesis of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), followed by its conversion to the sodium salt.

Synthesis of Luminol

The most common laboratory-scale synthesis of luminol starts from 3-nitrophthalic acid and proceeds in two main steps.[1][2][3]

Step 1: Synthesis of 3-Nitrophthalhydrazide (B1587705)

3-Nitrophthalic acid is reacted with hydrazine (B178648) (N₂H₄), often in the form of hydrazine sulfate (B86663) or a hydrazine hydrate (B1144303) solution, in a high-boiling solvent like triethylene glycol.[2][3] The reaction is heated to a high temperature (around 200-220 °C) to drive the condensation reaction and form the cyclic hydrazide intermediate, 3-nitrophthalhydrazide, with the elimination of water.[2][4]

Step 2: Reduction of 3-Nitrophthalhydrazide to Luminol

The nitro group of 3-nitrophthalhydrazide is then reduced to an amino group to yield luminol. A common reducing agent for this step is sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite.[1][2] The reaction is typically carried out in a basic solution, such as aqueous sodium hydroxide (B78521).[1] Subsequent acidification with an acid, like acetic acid, precipitates the crude luminol.[1][3]

Experimental Protocol: Synthesis of Luminol [1][2][3]

-

Materials: 3-nitrophthalic acid, 10% aqueous hydrazine solution, triethylene glycol, 10% sodium hydroxide solution, sodium dithionite (sodium hydrosulfite), glacial acetic acid.

-

Procedure:

-

Combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous hydrazine solution in a large test tube.

-

Add 4 mL of triethylene glycol and a boiling stone. Heat the mixture gently until the solids dissolve, then heat more strongly to distill the water.

-

After the water has distilled, heat the solution to 210-220 °C and maintain this temperature for approximately 2 minutes.

-

Allow the reaction mixture to cool to about 100 °C and then add 20 mL of hot water.

-

Collect the precipitated 3-nitrophthalhydrazide by vacuum filtration.

-

Transfer the moist 3-nitrophthalhydrazide to a clean test tube and add 6.5 mL of a 10% sodium hydroxide solution, stirring until the solid dissolves.

-

Add 4 g of sodium dithionite and wash the sides of the test tube with about 10 mL of water.

-

Heat the solution to boiling and maintain for 5 minutes.

-

Remove from heat and add 2.6 mL of glacial acetic acid.

-

Cool the mixture to room temperature and then in an ice bath to precipitate the luminol.

-

Collect the crude luminol crystals by vacuum filtration.

-

Conversion of Luminol to this compound

Luminol is sparingly soluble in water, but its sodium salt is readily soluble, making it more convenient for the preparation of aqueous solutions used in many chemiluminescence assays.[5] The conversion is a straightforward acid-base reaction where the acidic proton on one of the nitrogen atoms of the hydrazide group is removed by a base, typically sodium hydroxide.

Experimental Protocol: Synthesis of this compound

-

Materials: Purified luminol, 3 M Sodium Hydroxide (NaOH) solution, Ethanol (B145695).

-

Procedure:

-

Dissolve a known quantity of purified luminol in a minimal amount of 3 M NaOH solution with stirring. Use a stoichiometric amount of NaOH to ensure complete conversion to the monosodium salt.

-

The resulting solution contains the this compound. For isolation, the salt can be precipitated by the addition of a less polar solvent, such as ethanol.

-

Filter the precipitated this compound and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the solid this compound.

-

Purification of this compound

Achieving high purity of this compound is crucial for reproducible and sensitive chemiluminescence assays. Impurities can quench the light emission or interfere with the reaction kinetics. The primary method for purifying both luminol and its sodium salt is recrystallization.[6][7][8][9][10]

Recrystallization of Luminol

Crude luminol can be purified by recrystallization from a suitable solvent. A common solvent system is a mixture of water and an organic solvent like ethanol.[7]

Recrystallization of this compound

This compound, being more polar than luminol, requires a different solvent system for effective recrystallization. A mixture of water and ethanol is often employed. The principle is to dissolve the salt in a minimal amount of hot solvent in which it is highly soluble (e.g., water) and then to induce crystallization by cooling or by the addition of a solvent in which it is less soluble (e.g., ethanol).[7]

Experimental Protocol: Recrystallization of this compound

-

Materials: Crude this compound, deionized water, absolute ethanol.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

-

Purity Analysis of this compound

The purity of the synthesized this compound should be rigorously assessed to ensure its suitability for laboratory use. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for identifying and quantifying impurities.[11] A reversed-phase HPLC method is typically used.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detector at a wavelength where luminol has strong absorbance (e.g., 300 nm or 347 nm) |

| Purity Specification | For analytical grade, the purity is often ≥ 98%.[11] |

| Table 1: Typical HPLC parameters for purity analysis of this compound. |

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the identity of the synthesized luminol and its sodium salt by comparing the obtained spectrum with that of a reference standard. Key functional groups to identify include the N-H, C=O, and aromatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation and purity assessment. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[12][13][14][15][16]

| Technique | Expected Observations for Luminol |

| ¹H NMR (in DMSO-d₆) | Signals corresponding to the aromatic protons and the N-H protons of the hydrazide and amino groups.[17][18] |

| FTIR (KBr pellet) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.[19] |

| Table 2: Spectroscopic characterization of luminol. |

Common Impurities

Impurities in luminol can arise from starting materials, side reactions, or degradation. A common impurity is the starting material, 3-nitrophthalic acid, if the initial reaction is incomplete.[20] Other potential impurities include by-products from the reduction step. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for the identification and structural elucidation of unknown impurities.[21][22][23][24]

Chemiluminescence of Luminol

The utility of luminol and its sodium salt stems from its ability to produce light through a chemical reaction, a process known as chemiluminescence.

The Chemiluminescence Reaction

In an alkaline solution, luminol is oxidized by an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[25] Common catalysts include transition metal ions like iron (present in hemoglobin, which is the basis for its use in forensic science) or copper, as well as enzymes like horseradish peroxidase (HRP).[26][27]

The reaction proceeds through a series of intermediates, ultimately forming an excited-state product, the 3-aminophthalate (B1234034) dianion. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light, typically with a maximum emission wavelength of around 425 nm (blue light).[28]

Quantum Yield

The efficiency of the chemiluminescence reaction is described by its quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting luminol molecules. The quantum yield of aqueous luminol chemiluminescence is reported to be around 1.23 ± 0.20%.[19][29][30] The quantum yield can be influenced by factors such as pH, solvent, and the presence of enhancers or quenchers.[31][32]

| Solvent | Chemiluminescence Quantum Yield (ΦCL) |

| Aqueous Solution (optimum pH) | ~0.0123[19][29] |

| Aprotic Solvents (e.g., DMSO) | Can be higher than in aqueous solutions[31][32] |

| Table 3: Chemiluminescence quantum yields of luminol in different media. |

Conclusion

The synthesis of high-purity this compound is essential for its effective use in sensitive laboratory assays. This guide has outlined the key steps for its synthesis, from luminol preparation to conversion to the sodium salt, and subsequent purification by recrystallization. Rigorous purity analysis using techniques such as HPLC and NMR is critical to ensure the quality of the final product. A thorough understanding of the synthesis and purification processes, as well as the mechanism of chemiluminescence, will enable researchers to confidently prepare and utilize this important reagent in their work.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Luminol Synthesis Protocol from Locally Available Materials [protocols.io]

- 5. The performance knowledge you need to know about this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mt.com [mt.com]

- 9. dadakarides.com [dadakarides.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of this compound Solution for Chemiluminescence Analysis - this compound Solution, Chemiluminescence Analysis | Made-in-China.com [m.made-in-china.com]

- 12. youtube.com [youtube.com]

- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 14. emerypharma.com [emerypharma.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

- 17. Luminol(521-31-3) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. arxiv.org [arxiv.org]

- 20. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 21. Identifying and elucidating impurity species [rssl.com]

- 22. synthinkchemicals.com [synthinkchemicals.com]

- 23. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. people.chem.umass.edu [people.chem.umass.edu]

- 26. odinity.com [odinity.com]

- 27. How to Prepare Luminol Solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. researchgate.net [researchgate.net]

- 30. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 31. researchgate.net [researchgate.net]

- 32. 2024.sci-hub.red [2024.sci-hub.red]

Stability and storage conditions for Luminol sodium salt powder

An In-depth Technical Guide to the Stability and Storage of Luminol (B1675438) Sodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for luminol sodium salt powder, a critical reagent in various chemiluminescence-based assays. Adherence to proper storage and handling protocols is paramount to ensure the reagent's performance, reliability, and shelf-life.

Physicochemical Properties and Stability Profile

This compound (CAS: 20666-12-0), the monosodium salt of 3-aminophthalhydrazide, is a white to light-yellow crystalline powder.[1] It is significantly more soluble in water compared to its free acid form, with a solubility of up to 50 mg/mL.[2][3] While the solid powder is generally considered stable under normal temperatures and pressures, its stability is influenced by several environmental factors.[3][4]

Factors Affecting Stability

The primary factors that can compromise the integrity of this compound powder include:

-

Moisture: The powder is susceptible to moisture, which can lead to degradation and failure.[5][6] It is crucial to store it in a tightly sealed container to prevent moisture intrusion.

-

Light: Luminol and its sodium salt are known to undergo photochemical changes.[2] Exposure to light, particularly UV radiation, can cause photodegradation, resulting in the formation of compounds that may inhibit the chemiluminescent reaction.[2][5]

-

Temperature: High temperatures can negatively impact the stability of this compound.[3] The compound is thermally unstable, and elevated temperatures should be avoided during storage and handling.[2]

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, acid anhydrides, and chloroformates should be avoided as they are incompatible.[3][7]

Solutions of this compound are considerably less stable than the solid powder, with a typical stability of only 8-12 hours.[2]

Recommended Storage Conditions

To maintain the quality and performance of this compound powder, the following storage conditions are recommended. These recommendations are a synthesis of information from various suppliers and safety data sheets.

Table 1: Recommended Storage Conditions for this compound Powder

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool environment. Options include Room Temperature, 2-8°C, or 4°C.[1][5][8][9][10][11] | Low temperatures help to extend the stability of the compound.[5] While some sources permit room temperature, refrigeration is often recommended for long-term stability. |

| Light | Store in a dark environment, protected from direct sunlight and UV radiation.[1][2][3][5][6] | Prevents photochemical degradation which can lead to the formation of inhibitory byproducts.[2] |

| Atmosphere | Store in a dry, well-ventilated area in a tightly sealed container.[4][5][6][7][12] | Prevents moisture intrusion which can cause hydrolysis and degradation.[5][6] Using polyethylene (B3416737) or polypropylene (B1209903) containers is suggested.[7] |

| Purity | Use high-purity this compound (e.g., ≥98%) for consistent and reliable experimental results.[1] | High-purity reagents ensure stable performance in chemiluminescence assays.[1] |

Handling and Use

Proper handling is crucial to prevent contamination and degradation.

-

Use clean, dry spatulas and equipment.

-

After opening, it is recommended to use the reagent promptly.[5]

-

Seal the container tightly immediately after use to prevent exposure to moisture and air.[5][6]

Logical Workflow for Storage and Handling of this compound Powder

Caption: Workflow for receiving, storing, and handling this compound powder.

Experimental Protocols for Stability Assessment

Analytical Methodology

A validated stability-indicating analytical method is required to detect and quantify the active ingredient and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a suitable technique. The method should be able to separate the this compound peak from any potential degradation products.

General Stability Study Protocol

This protocol outlines the framework for conducting real-time and accelerated stability studies.

1. Materials:

-

This compound powder (at least three different batches).

-

Packaging: Tightly sealed, opaque containers (e.g., amber glass vials with screw caps (B75204) or the proposed commercial packaging).

-

Controlled environment chambers (stability chambers).

2. Study Design:

-

Real-Time Stability Study:

-

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH (or recommended storage, e.g., 5°C ± 3°C).

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Accelerated Stability Study:

-

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: 0, 3, and 6 months.

-

-

Photostability Study (as per ICH Q1B):

-

Expose the powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Assess samples after exposure.

-

3. Test Parameters: The following parameters should be evaluated at each time point:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of this compound content using a validated HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products using the HPLC method.

-

Water Content: Determined by Karl Fischer titration.

4. Data Analysis:

-

Plot the assay value and degradation product levels against time.

-

For accelerated stability data, if significant degradation is observed, the Arrhenius equation can be used to estimate the shelf-life at the recommended storage condition.

Experimental Workflow for a Stability Study

Caption: General workflow for conducting a stability study on this compound powder.

Summary of Stability and Incompatibility

The following tables summarize the key stability and incompatibility information for this compound powder.

Table 2: Stability Profile Summary

| Condition | Stability of Powder | Notes |

| Normal Storage | Generally stable when stored correctly.[3][4] | "Correctly" implies cool, dry, dark, and sealed conditions. |

| Moisture | Susceptible to degradation.[5][6] | Hydrolysis can occur, affecting performance. |

| Light | Sensitive; can undergo photochemical changes.[2] | Store in opaque containers. |

| Heat | Thermally unstable.[2] | Avoid high temperatures. |

| Aqueous Solution | Unstable; typically stable for only 8-12 hours.[2] | Solutions should be prepared fresh before use. |

Table 3: Chemical Incompatibilities

| Incompatible Material Class | Specific Examples |

| Strong Oxidizing Agents | Hydrogen peroxide, potassium ferricyanide (B76249) (note: these are reactants in its application) |

| Strong Acids | Hydrochloric acid, sulfuric acid |

| Strong Reducing Agents | Sodium borohydride |

| Other | Acid chlorides, acid anhydrides, chloroformates |

Conclusion

The stability of this compound powder is robust when the material is stored under appropriate conditions. The most critical factors to control are exposure to moisture, light, and high temperatures. For researchers and professionals in drug development, understanding and implementing these storage and handling guidelines are essential for ensuring the accuracy, reproducibility, and reliability of experimental results that depend on the chemiluminescent properties of this reagent. When long-term stability data is required for regulatory purposes, a formal stability study following ICH guidelines should be conducted.

References

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The performance knowledge you need to know about this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 5. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]

- 6. You must know the storage details of this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. How to Enhance Luminol Stability in Chemiluminescent Reactions? [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. lnct.ac.in [lnct.ac.in]

- 10. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Luminol Sodium Salt: pKa and its Critical Role in Buffer Selection for Chemiluminescent Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luminol (B1675438), a cornerstone of chemiluminescent assays, exhibits a strong pH-dependent light emission profile. This technical guide delves into the fundamental property governing this behavior: the acid dissociation constant (pKa) of luminol sodium salt. Understanding the pKa is paramount for the rational selection of buffer systems to ensure optimal assay performance, sensitivity, and reproducibility. This document provides a comprehensive overview of luminol's pKa values, the underlying chemical principles, and a detailed rationale for buffer selection in various applications. Furthermore, it outlines a general experimental protocol for the spectrophotometric determination of luminol's pKa and presents a visual representation of its chemiluminescence pathway.

Introduction to Luminol and its Chemiluminescence

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a synthetic chemical that, upon oxidation, primarily in alkaline conditions, emits a characteristic blue glow—a phenomenon known as chemiluminescence. Its sodium salt is frequently used due to its enhanced solubility in aqueous solutions. This light-emitting reaction is harnessed in a multitude of sensitive detection methods across various scientific disciplines, including forensic science for blood detection, immunoassays like ELISA, and Western blotting for protein quantification[1][2][3].

The intensity and kinetics of the luminol chemiluminescence reaction are profoundly influenced by the pH of the reaction medium[1][4]. The pH dictates the ionization state of luminol, a crucial factor for the initiation and propagation of the light-emitting cascade. Therefore, the selection of an appropriate buffer system is not a trivial procedural step but a critical determinant of assay success.

The pKa of Luminol: A Tale of Two Protons

Luminol is a diprotic acid, possessing two ionizable protons on its acylhydrazide group. The acid dissociation constants (pKa) for these protons have been reported as:

These pKa values signify the pH at which the protonated and deprotonated forms of each respective acidic group are present in equal concentrations. The first deprotonation (pKa1 of 6.74) is particularly relevant for most biological and analytical applications, as it occurs within a physiologically accessible pH range. The second deprotonation (pKa2 of 15.1) occurs under extremely alkaline conditions.

The ionization states of luminol can be represented as follows:

-

LH₂ (fully protonated): Predominant in acidic solutions.

-

LH⁻ (monoanion): Formed after the first deprotonation.

-

L²⁻ (dianion): Formed after the second deprotonation in strongly basic solutions.

The chemiluminescence mechanism is initiated by the deprotonation of luminol to its anionic form (LH⁻), which is then susceptible to oxidation[7][8].

Rationale for Buffer Selection in Luminol-Based Assays

The primary role of a buffer in a luminol-based assay is to maintain a stable, alkaline pH to facilitate the deprotonation of luminol and ensure a consistent and robust chemiluminescent signal. The optimal pH for luminol chemiluminescence is typically in the range of 8.0 to 10.5[1][4].

Key Considerations for Buffer Selection:

-

Buffering Range: A buffer is most effective within ±1 pH unit of its pKa[9]. Therefore, the chosen buffer should have a pKa value that falls within or near the desired alkaline pH range for the assay.

-

Chemical Inertness: The buffer components should not interfere with the chemiluminescence reaction. Potential interferences could include quenching the emitted light, inhibiting the enzymatic catalyst (e.g., horseradish peroxidase, HRP), or reacting with the oxidizing agent.

-

Solubility and Compatibility: The buffer must be compatible with all assay components, including the this compound, the oxidizing agent (e.g., hydrogen peroxide), and any enzymes or antibodies used.

-

Ionic Strength: The ionic strength of the buffer can influence reaction rates and protein stability. It may need to be optimized for specific applications[10][11].

Commonly Used Buffers for Luminol Assays:

The selection of a suitable buffer is critical for optimizing the performance of luminol-based assays. Below is a table summarizing common buffers and their properties relevant to luminol chemiluminescence.

| Buffer System | pKa (at 25°C) | Useful pH Range | Notes |

| Tris-HCl | 8.1 | 7.1 - 9.1 | Widely used in biological assays due to its physiological compatibility. The pH of Tris buffers is temperature-dependent. |

| Borate | 9.24 | 8.2 - 10.2 | Offers a stable alkaline pH and is often used in luminol formulations. Can interact with some biological molecules. |

| Carbonate-Bicarbonate | 10.33 (pKa2 of carbonic acid) | 9.3 - 11.3 | Provides a strongly alkaline environment, which can enhance light emission but may also lead to higher background signals and protein denaturation. |

| Phosphate (B84403) | 7.21 (pKa2), 12.32 (pKa3) | 6.2 - 8.2, 11.3 - 13.3 | While phosphate buffers are common in biological research, the pKa2 is slightly low for optimal luminol chemiluminescence. The higher pKa3 is generally too alkaline for most enzyme-based assays. |

Experimental Protocol: Spectrophotometric Determination of Luminol pKa

This section outlines a generalized experimental protocol for determining the pKa of luminol using UV-Vis spectrophotometry. This method relies on the principle that the protonated and deprotonated forms of a molecule have distinct absorption spectra.

Materials and Reagents:

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5.5 to 8.0 for pKa1). Suitable buffers include phosphate and borate.

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

-

Volumetric flasks and pipettes.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., in 0.2 pH unit increments) covering the range of interest.

-

Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the luminol stock solution to a known volume of the buffer. The final concentration of luminol should be identical in all test solutions.

-

Spectrophotometric Measurement:

-

Determine the absorption spectra of luminol in a strongly acidic solution (e.g., 0.1 M HCl, where it is fully protonated) and a strongly alkaline solution (e.g., 0.1 M NaOH, where it is deprotonated past the first pKa). This will help identify the wavelengths of maximum absorbance (λmax) for the acidic (LH₂) and basic (LH⁻) forms.

-

Measure the absorbance of each test solution at the identified λmax values for both the acidic and basic forms.

-

-

Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation:

pH = pKa + log([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the deprotonated form (LH⁻).

-

[HA] is the concentration of the protonated form (LH₂).

The ratio of [A⁻]/[HA] can be calculated from the absorbance data. A graphical method can also be employed by plotting the absorbance at a specific wavelength against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

Visualization of the Luminol Chemiluminescence Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the luminol chemiluminescence reaction and a typical experimental workflow for a luminol-based assay.

Caption: The chemiluminescence pathway of luminol, initiated by deprotonation in a basic medium.

Caption: A generalized experimental workflow for a luminol-based chemiluminescent assay.

Conclusion

The pKa values of this compound are fundamental parameters that dictate its ionization state and, consequently, its reactivity in chemiluminescent assays. A thorough understanding of these values is indispensable for the rational selection of an appropriate buffer system. By maintaining an optimal and stable alkaline pH, the chosen buffer ensures the efficient deprotonation of luminol, leading to robust and reproducible light emission. This guide provides the essential knowledge for researchers and scientists to harness the full potential of luminol-based detection technologies in their respective fields. The provided experimental framework and visual aids serve as practical tools for both educational and application-oriented purposes.

References

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Q260: Prep Notes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]

Quantum yield of Luminol sodium salt chemiluminescence

An In-depth Technical Guide to the Quantum Yield of Luminol (B1675438) Sodium Salt Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of luminol sodium salt chemiluminescence. It delves into the core mechanisms, experimental protocols for quantification, and factors influencing light emission. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize chemiluminescence in their work.

Introduction to Luminol Chemiluminescence

Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) is a renowned chemiluminescent reagent, celebrated for the striking blue glow it produces upon oxidation. This phenomenon, known as chemiluminescence, is the emission of light from a chemical reaction at ambient temperatures. The sodium salt of luminol is frequently used due to its solubility in aqueous solutions.

The quantum yield (ΦCL) of a chemiluminescent reaction is a fundamental measure of its efficiency. It is defined as the ratio of the number of emitted photons to the number of reacting molecules. A high quantum yield is desirable for analytical applications as it corresponds to a brighter emission, enabling higher sensitivity in detection assays. The quantum yield of luminol is notably high, making it a cornerstone reagent in various fields, including forensic science for blood detection, immunoassays, and cellular assays for detecting reactive oxygen species (ROS).

The Mechanism of Luminol Chemiluminescence

The light-emitting reaction of luminol is a multi-step process that occurs under alkaline conditions in the presence of an oxidizing agent and a catalyst. The generally accepted mechanism involves the following key stages:

-

Deprotonation: In a basic solution, luminol loses two protons to form a dianion.[1]

-

Oxidation: The luminol dianion is then oxidized by an agent such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like iron ions (from hemoglobin or potassium ferricyanide) or enzymes (like horseradish peroxidase), to form an unstable peroxide intermediate.[2][3][4]

-

Cyclization and Nitrogen Elimination: This intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate (B1234034) in an electronically excited state.[2][5]

-

Light Emission: The excited 3-aminophthalate molecule then relaxes to its ground state, releasing the excess energy as a photon of light, which is observed as a blue glow with a maximum emission wavelength of approximately 425 nm.[6][7]

Quantitative Analysis of Quantum Yield

The quantum yield of luminol is not a fixed value; it is highly dependent on the reaction conditions. Various factors can significantly alter the efficiency of light production.

Reported Quantum Yield Values

The following table summarizes experimentally determined quantum yield values for luminol under different conditions as reported in the literature.

| Quantum Yield (ΦCL) | Solvent System | Oxidant / Catalyst | pH | Notes |

| ~0.01 | Aqueous | Hydrogen Peroxide / Heme-containing proteins (e.g., HRP) | ~11 | Emission intensity increases with pH up to a maximum at about pH 11.[6] |

| 1.23 ± 0.20% | Aqueous | Hydrogen Peroxide / Horseradish Peroxidase (HRP) | - | This value is often cited as a standard for aqueous luminol chemiluminescence.[8][9] |

| High (~0.09 excitation yield) | Aprotic Solvents (e.g., DMSO) | Molecular Oxygen | - | The quantum yield is generally higher in aprotic solvents compared to aqueous solutions.[10] |

| 0.10 ± 0.03 | Protic Solvents | H₂O₂ / Oxidant Enhancer | - | Considered a moderate quantum yield relative to other chemiluminescent compounds.[11] |

Factors Influencing Quantum Yield

Several parameters can modulate the intensity and duration of luminol's light emission, thereby affecting its quantum yield:

-

pH: The reaction is highly pH-dependent, with optimal light emission typically observed in alkaline conditions (pH 8-11).[6] Above pH 11, the fluorescence quantum yield of the emitter (3-aminophthalate) can decrease.

-

Solvent: Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to significantly higher quantum yields compared to aqueous solutions.[10]

-

Oxidizing Agent: The choice and concentration of the oxidant (e.g., hydrogen peroxide, permanganate, hypochlorite) are critical.[3]

-

Catalyst: Catalysts such as transition metal ions (e.g., Co²⁺, Cu²⁺, Fe³⁺) or enzymes like horseradish peroxidase (HRP) dramatically increase the reaction rate and light output.

-

Enhancers: Certain molecules, known as enhancers, can dramatically increase the light output. Phenol derivatives, for example, can act as enhancers by facilitating the oxidation process.[12][13] Conversely, some compounds can act as inhibitors.[13][14]

-

Temperature: Higher temperatures can accelerate the decomposition of luminol, potentially reducing the overall light yield.[15]

Experimental Protocol for Quantum Yield Determination

Determining the absolute chemiluminescence quantum yield requires careful calibration of the light detection system. The general approach involves measuring the total number of photons emitted and dividing it by the number of luminol molecules that have reacted.[8]

Principle

The quantum yield (ΦCL) is calculated using the following equation:

ΦCL = (Total number of emitted photons) / (Number of reacted luminol molecules)

This can be determined absolutely with a calibrated spectrometer or relatively by comparing the integrated light emission to that of a known chemical standard.[9][16]

Generalized Methodology

The following is a generalized protocol for determining the chemiluminescence quantum yield.

-

Reagent Preparation:

-

Luminol Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., carbonate or borate (B1201080) buffer at the desired pH). Store protected from light.

-

Oxidant Solution: Prepare a fresh solution of the oxidizing agent (e.g., hydrogen peroxide) in the same buffer.

-

Catalyst/Enhancer Solution: Prepare a solution of the catalyst (e.g., potassium ferricyanide, HRP) and/or enhancer, if applicable.

-

-

Instrumentation and Calibration:

-

Luminometer/Spectrometer: Use a luminometer or a spectrometer equipped with a sensitive detector (e.g., photomultiplier tube or cooled CCD).

-

System Calibration: The absolute spectral sensitivity of the detection system must be calibrated. This can be done using a standard light source (e.g., a calibrated tungsten lamp) or by using a well-characterized chemical light standard.[8][9][17] The luminol reaction itself is often used as a secondary light standard.[8]

-

-

Measurement Procedure:

-

Place a known volume and concentration of the luminol solution in a cuvette inside the light-tight chamber of the luminometer.

-

Inject the oxidant and catalyst solutions to initiate the reaction.

-

Immediately begin recording the light emission (in photons per second or relative light units) as a function of time until the reaction is complete and the signal returns to baseline.

-

-

Data Analysis and Calculation:

-

Integrate the light intensity over the entire reaction time to obtain the total light yield (total photons emitted).

-

Determine the initial number of luminol molecules in the reaction mixture from the known concentration and volume. Assuming the reaction goes to completion, this represents the number of reacted molecules.

-

Calculate the quantum yield using the formula mentioned in section 4.1.

-

Role of Enhancers in Modulating Quantum Yield

In many applications, particularly in enzyme immunoassays, the native quantum yield of luminol is boosted by chemical enhancers. These substances can increase the light intensity, prolong the emission duration, and improve the signal-to-noise ratio.

Enhancers work through various mechanisms, often by accelerating the rate of radical formation or by acting as intermediates in the electron transfer process. Common classes of enhancers include substituted phenols (e.g., p-iodophenol), N-alkylated phenothiazines, and certain aromatic amines.[12] The choice of enhancer can significantly impact the overall efficiency of the chemiluminescent system.

Conclusion

The quantum yield of this compound is a critical parameter that dictates its effectiveness in a wide array of scientific and diagnostic applications. Understanding the intricate mechanism of its chemiluminescence and the various factors that influence its light-emitting efficiency is paramount for optimizing assays and developing new technologies. This guide has provided a detailed overview of the quantitative aspects of luminol's quantum yield, methodologies for its determination, and the role of enhancers. For researchers and professionals in drug development, a thorough grasp of these principles allows for the full exploitation of luminol's potential in creating highly sensitive and robust analytical methods.

References

- 1. What is the mechanism of Luminol? [synapse.patsnap.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Luminol in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 4. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 5. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. discovery.researcher.life [discovery.researcher.life]